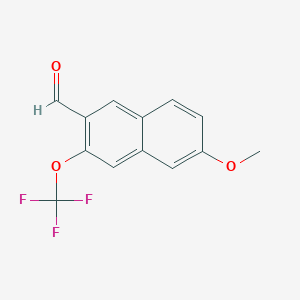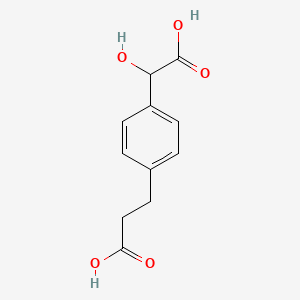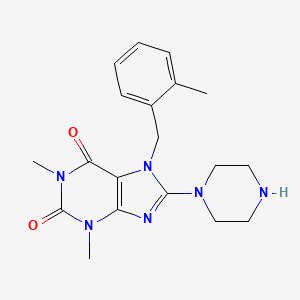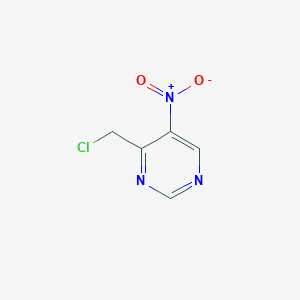
6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde is an organic compound with the molecular formula C12H7F3O3 This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a naphthaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde typically involves multi-step organic reactions. One common method includes the introduction of the methoxy and trifluoromethoxy groups onto a naphthaldehyde precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
化学反応の分析
Types of Reactions
6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols.
科学的研究の応用
6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The presence of the methoxy and trifluoromethoxy groups can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
- 6-Methoxy-3-(trifluoromethoxy)-2,4-pyridinediol
Uniqueness
6-Methoxy-3-(trifluoromethoxy)-2-naphthaldehyde is unique due to its specific combination of functional groups and the naphthaldehyde core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C13H9F3O3 |
|---|---|
分子量 |
270.20 g/mol |
IUPAC名 |
6-methoxy-3-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H9F3O3/c1-18-11-3-2-8-4-10(7-17)12(6-9(8)5-11)19-13(14,15)16/h2-7H,1H3 |
InChIキー |
UDWKQTSTYLKTDB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=C(C=C2C=C1)C=O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)



![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)

![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)


![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)

